molecular formula C16H16ClNO2 B2959391 4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol CAS No. 1232819-99-6

4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol

Cat. No.: B2959391
CAS No.: 1232819-99-6
M. Wt: 289.76
InChI Key: UFLYJZSPANYCMF-WOJGMQOQSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol typically involves the condensation of 4-chloro-2-hydroxybenzaldehyde with 4-ethoxybenzylamine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with its targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-{(E)-[(2-ethoxybenzyl)imino]methyl}phenol
  • 4-chloro-2-{(E)-[(3-ethoxybenzyl)imino]methyl}phenol

Uniqueness

4-chloro-2-{(E)-[(4-ethoxybenzyl)imino]methyl}phenol is unique due to its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the 4-ethoxybenzyl group can enhance its lipophilicity and potentially improve its bioavailability compared to similar compounds .

Properties

IUPAC Name

4-chloro-2-[(4-ethoxyphenyl)methyliminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c1-2-20-15-6-3-12(4-7-15)10-18-11-13-9-14(17)5-8-16(13)19/h3-9,11,19H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFLYJZSPANYCMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CN=CC2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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